molecular formula C12H24O B6269156 6-ethyldecan-3-one CAS No. 40237-86-3

6-ethyldecan-3-one

Cat. No. B6269156
CAS RN: 40237-86-3
M. Wt: 184.3
InChI Key:
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Description

6-ethyldecan-3-one (also known as 6-ethyl-3-decanol or 6-ethyl-3-dodecanol) is a monohydric alcohol composed of a 12-carbon chain with one ethyl group attached to the sixth carbon. It is a colorless liquid with a sweet, fruity odor and a mild, pleasant taste. 6-ethyldecan-3-one is used in a variety of applications, including as a fragrance ingredient in cosmetics and toiletries, as a flavoring agent in food and beverages, and as a solvent for pharmaceuticals. In addition, it is used in the synthesis of other compounds, such as esters, amines, and alcohols.

Scientific Research Applications

6-ethyldecan-3-one has been studied for a variety of scientific research applications. It has been used as a model compound for studying the structure and behavior of aliphatic alcohols, as well as for investigating the effects of aliphatic alcohols on the environment. In addition, it has been used to study the reactivity of alcohols in organic reactions, and to study the effects of alcohols on the stability and reactivity of organic compounds.

Mechanism of Action

6-ethyldecan-3-one is an aliphatic alcohol, meaning that it is composed of a chain of carbon atoms with one or more hydroxyl (OH) groups attached. The hydroxyl group is a polar group, meaning that it is attracted to both positive and negative charges. This allows it to interact with other molecules and form hydrogen bonds, which can affect the reactivity of the molecule. In addition, the presence of the ethyl group on the sixth carbon atom can increase the polarity of the molecule, making it more reactive.
Biochemical and Physiological Effects
6-ethyldecan-3-one has been studied for its potential biochemical and physiological effects. In animal studies, it has been found to have a mild sedative effect, and to reduce the activity of the central nervous system. In addition, it has been found to have anti-inflammatory and anti-bacterial properties. However, further research is needed to determine the full range of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

6-ethyldecan-3-one has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable at room temperature. In addition, it is non-toxic and does not have any known adverse effects. However, it can be difficult to work with due to its low vapor pressure and high boiling point.

Future Directions

There are a number of potential future directions for research involving 6-ethyldecan-3-one. These include further investigations into its biochemical and physiological effects, as well as its potential applications in the fields of medicine, cosmetics, and food and beverage production. In addition, research could be conducted into the synthesis of derivatives of 6-ethyldecan-3-one, and into the development of new methods for its synthesis. Finally, further research could be conducted into the environmental effects of 6-ethyldecan-3-one and its potential for bioaccumulation.

Synthesis Methods

6-ethyldecan-3-one can be synthesized in a variety of ways, including via the esterification of 6-ethylhexanoic acid and 3-pentanol, the reaction of 6-ethylhexanal and 3-pentanol, and the reaction of 6-ethylhexanoic acid and 3-pentanone. In addition, it can be synthesized from the reaction of 6-ethylhexanoic acid and 3-pentanol in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-ethyldecan-3-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-bromo-6-ethylhexane", "sodium ethoxide", "1-decanol", "sodium hydride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "anhydrous magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 1-bromo-6-ethylhexane is reacted with sodium ethoxide to form 6-ethylhex-1-ene.", "Step 2: 6-ethylhex-1-ene is reacted with 1-decanol in the presence of sodium hydride to form 6-ethyldecan-1-ol.", "Step 3: 6-ethyldecan-1-ol is oxidized with acetic anhydride and sodium borohydride to form 6-ethyldecanal.", "Step 4: 6-ethyldecanal is reduced with sodium borohydride in the presence of acetic acid to form 6-ethyldecan-1-ol.", "Step 5: 6-ethyldecan-1-ol is dehydrated with sulfuric acid to form 6-ethyldecan-1-ene.", "Step 6: 6-ethyldecan-1-ene is hydrogenated with a palladium catalyst to form 6-ethyldecan-3-ol.", "Step 7: 6-ethyldecan-3-ol is oxidized with sodium hydroxide and sulfuric acid to form 6-ethyldecan-3-one.", "Step 8: The crude product is purified by washing with water, drying with anhydrous magnesium sulfate, and recrystallization from a suitable solvent.", "Step 9: The final product, 6-ethyldecan-3-one, is obtained as a colorless liquid with a fruity odor." ] }

CAS RN

40237-86-3

Molecular Formula

C12H24O

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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